N-Boc-N-desethyl Sunitinib-d5 is a deuterated derivative of Sunitinib, a small molecule that acts as an oral anti-cancer drug. This compound is primarily utilized in research to study the pharmacokinetics and metabolism of Sunitinib, which inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The presence of deuterium in N-Boc-N-desethyl Sunitinib-d5 enhances its stability and provides a unique tool for tracking metabolic pathways in vivo.
N-Boc-N-desethyl Sunitinib-d5 can be sourced from various chemical suppliers, including SynZeal and MedchemExpress, which provide high-quality reference standards along with certificates of analysis. The compound is cataloged under CAS number 1246832-84-7 and has a molecular formula of C25H26D5FN4O4 .
This compound falls under the classification of pharmaceutical intermediates and is specifically categorized as a deuterated analog of Sunitinib. It is used extensively in medicinal chemistry for the development of new therapeutic agents and in pharmacological studies.
The synthesis of N-Boc-N-desethyl Sunitinib-d5 typically involves several steps, including the protection of functional groups and selective deuteration. The process begins with the starting material, which is modified to introduce the N-Boc (tert-butoxycarbonyl) protecting group, followed by the removal of the ethyl group from Sunitinib to yield the desethyl derivative.
The synthetic route may involve:
The molecular structure of N-Boc-N-desethyl Sunitinib-d5 features a complex arrangement characteristic of small-molecule inhibitors. It includes a pyrrole ring, a fluoroindole moiety, and an amine group that is protected by the Boc group.
N-Boc-N-desethyl Sunitinib-d5 can participate in various chemical reactions typical for amines and carbonyl compounds. These include:
The reactivity profile allows for modifications that can lead to new derivatives or conjugates useful in drug development or biochemical assays.
N-Boc-N-desethyl Sunitinib-d5 functions primarily as a research tool rather than a therapeutic agent itself. Its mechanism of action mimics that of Sunitinib by inhibiting receptor tyrosine kinases involved in tumor proliferation and angiogenesis. By studying its effects on biological systems, researchers can gain insights into drug metabolism and efficacy.
The compound's ability to inhibit specific kinases contributes to its potential applications in understanding cancer treatment mechanisms .
N-Boc-N-desethyl Sunitinib-d5 has several scientific applications:
N-Boc-N-desethyl Sunitinib-d5 is systematically named as tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate [8]. This nomenclature reflects three critical structural features:
Alternative names include N-[2-(N-tert-Butoxycarbonylethylamino-d5)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, emphasizing the carboxamide linkage and deuterated ethylamino moiety [4] [10].
Table 1: Nomenclature Systems for N-Boc-N-desethyl Sunitinib-d5
Naming Convention | Chemical Name |
---|---|
IUPAC-style | tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate |
USP-based variant | N-[2-(N-tert-Butoxycarbonylethylamino-d5)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
Simplified descriptor | Boc-protected pentadeuterated N-desethyl sunitinib |
The molecular formula of N-Boc-N-desethyl Sunitinib-d5 is C₂₅H₂₆D₅FN₄O₄, with a molecular weight of 475.57 g/mol [3] [4] [8]. Key features include:
Table 2: Molecular Weight Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference vs. Parent |
---|---|---|---|
N-Desethyl Sunitinib | C₂₀H₂₃FN₄O₂ | 370.4 | Reference |
N-Boc-N-desethyl Sunitinib | C₂₅H₃₁FN₄O₄ | 470.5 | +100.1 |
N-Boc-N-desethyl Sunitinib-d5 | C₂₅H₂₆D₅FN₄O₄ | 475.6 | +105.2 |
The isotopic purity of deuterium labeling typically exceeds 98%, ensuring minimal interference from protiated species in mass spectrometry applications [5].
While detailed spectral data are proprietary, characteristic signatures can be inferred from the structure:
Certificates of Analysis (CoA) from suppliers provide lot-specific spectra, validating identity and purity (≥98%) [3] [5].
N-Boc-N-desethyl Sunitinib-d5 diverges structurally and functionally from sunitinib:
Table 3: Structural and Functional Comparison with Sunitinib and Metabolites
Compound | Key Structural Features | Primary Role | Molecular Weight |
---|---|---|---|
Sunitinib (SU12662) | Diethylamino terminus, no Boc/deuteration | Antineoplastic agent | 398.5 g/mol |
N-Desethyl Sunitinib (DSU) | Monoethylamino terminus | Active metabolite | 370.4 g/mol |
N-Boc-N-desethyl Sunitinib-d5 | Boc group, pentadeuterated ethyl | Synthesis intermediate / MS standard | 475.6 g/mol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8